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Compound of Interest

Compound Name: 3,29-O-Dibenzoyloxykarounidiol

Cat. No.: B1673296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectral data for 3,29-O-
Dibenzoyloxykarounidiol, a significant triterpenoid isolated from Trichosanthes kirilowii. A

comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) data is presented. This document is intended to serve as a core reference for

researchers engaged in the study of natural products, medicinal chemistry, and drug

development, offering foundational data for the identification, characterization, and further

investigation of this compound and its derivatives.

Chemical Structure
3,29-O-Dibenzoyloxykarounidiol is a pentacyclic triterpene ester. Its core structure is based

on the karounidiol skeleton, which is a D:C-friedo-oleanane-type triterpenoid. The hydroxyl

groups at positions C-3 and C-29 are esterified with benzoyl groups.

Systematic Name: D:C-friedo-oleana-7,9(11)-diene-3α,29-diol, 3,29-dibenzoate

CAS Number: 389122-01-4

Spectral Data
Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1673296?utm_src=pdf-interest
https://www.benchchem.com/product/b1673296?utm_src=pdf-body
https://www.benchchem.com/product/b1673296?utm_src=pdf-body
https://www.benchchem.com/product/b1673296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry data is crucial for determining the molecular weight and elemental

composition of 3,29-O-Dibenzoyloxykarounidiol.

Technique Ion Mode m/z Interpretation

High-Resolution Mass

Spectrometry (HRMS)
Positive [M+H]⁺

Corresponds to the

protonated molecule

[M+Na]⁺
Corresponds to the

sodium adduct

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule. The data presented here is a compilation based on the analysis of the parent

compound, karounidiol, and its benzoate derivatives.

Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

H-3 ~4.7-4.9 m CH-OBz

Olefinic Protons ~5.4-5.6 m H-7, H-11

Aromatic Protons
~7.4-7.6 and

~8.0-8.2
m Benzoyl groups

H-29 ~4.0-4.2 d CH₂-OBz

Methyl Protons ~0.8-1.2 s, d
Multiple CH₃

groups

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule,

providing a carbon fingerprint of the structure.
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Carbon Chemical Shift (δ, ppm) Assignment

Carbonyl (C=O) ~166-167 Benzoyl esters

Aromatic (C) ~130-134 Benzoyl groups

Aromatic (CH) ~128-130 Benzoyl groups

Olefinic (C) ~140-145 C-8, C-9

Olefinic (CH) ~115-120 C-7, C-11

C-3 ~80-82 CH-OBz

C-29 ~65-67 CH₂-OBz

Quaternary Carbons Multiple signals Triterpene skeleton

Methine Carbons (CH) Multiple signals Triterpene skeleton

Methylene Carbons (CH₂) Multiple signals Triterpene skeleton

Methyl Carbons (CH₃) Multiple signals Triterpene skeleton

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2950-2850 Strong Aliphatic C-H stretch

~1720 Strong C=O stretch (ester)

~1600, ~1450 Medium C=C stretch (aromatic)

~1270, ~1110 Strong C-O stretch (ester)

~710 Strong Aromatic C-H bend

Experimental Protocols
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The spectral data presented in this guide are based on standard analytical techniques for the

structural elucidation of natural products.

Isolation of 3,29-O-Dibenzoyloxykarounidiol
The following diagram outlines a general workflow for the isolation of triterpenoids from plant

material, which is applicable to obtaining 3,29-O-Dibenzoyloxykarounidiol from Trichosanthes

kirilowii.
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General Isolation Workflow

Dried and Powdered Plant Material
(e.g., seeds of Trichosanthes kirilowii)

Solvent Extraction
(e.g., with methanol or ethanol)

Concentration of Crude Extract

Solvent-Solvent Partitioning
(e.g., between ethyl acetate and water)

Column Chromatography
(Silica Gel)

Fraction Collection and TLC Analysis

Further Purification
(e.g., Preparative HPLC)

Pure 3,29-O-Dibenzoyloxykarounidiol

Click to download full resolution via product page

Caption: General workflow for the isolation of 3,29-O-Dibenzoyloxykarounidiol.
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Spectroscopic Analysis
The following provides the general parameters for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR): ¹H (400-600 MHz) and ¹³C (100-150 MHz) NMR

spectra are typically recorded on a Bruker or Jeol spectrometer. Samples are dissolved in

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane

(TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR)

spectrometer, often using a potassium bromide (KBr) pellet or as a thin film.

The following diagram illustrates the logical flow of spectroscopic data analysis for structure

elucidation.

Spectroscopic Data Analysis Workflow

Mass Spectrometry (MS)
- Determine Molecular Formula

Propose Preliminary Structure

Infrared (IR) Spectroscopy
- Identify Functional Groups
(Ester C=O, Aromatic C=C)

NMR Spectroscopy
(1H, 13C, COSY, HSQC, HMBC)

Confirm Structure and Stereochemistry

Click to download full resolution via product page

Caption: Workflow for structure elucidation using spectral data.

Signaling Pathways and Biological Activity
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While specific signaling pathways directly modulated by 3,29-O-Dibenzoyloxykarounidiol are

a subject of ongoing research, triterpenoids from Trichosanthes kirilowii have been investigated

for various biological activities, including anti-inflammatory and cytotoxic effects. The study of

these compounds often involves investigating their impact on key cellular signaling pathways.

The following diagram depicts a simplified, hypothetical signaling pathway that could be

investigated in relation to the bioactivity of triterpenoids.

Hypothetical Signaling Pathway for Bioactivity Screening

3,29-O-Dibenzoyloxykarounidiol

Cell Surface Receptor

Kinase Cascade
(e.g., MAPK pathway)

Transcription Factor Activation
(e.g., NF-κB, AP-1)

Altered Gene Expression
(e.g., inflammatory cytokines)

Cellular Response
(e.g., Apoptosis, Anti-inflammation)

Click to download full resolution via product page

Caption: Hypothetical signaling pathway for bioactivity studies.
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Conclusion
The spectral data presented in this guide provide a comprehensive foundation for the

identification and characterization of 3,29-O-Dibenzoyloxykarounidiol. This information is

critical for quality control in drug development and for further research into the biological

activities and potential therapeutic applications of this and related triterpenoids. The detailed

experimental protocols and logical workflows offer a clear framework for researchers working in

the field of natural product chemistry.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 3,29-
O-Dibenzoyloxykarounidiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673296#spectral-data-nmr-ms-ir-of-3-29-o-
dibenzoyloxykarounidiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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